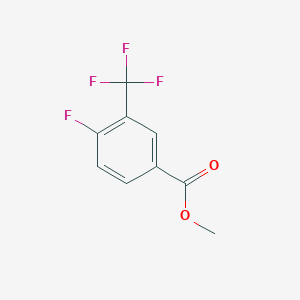

Methyl 4-fluoro-3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYBOHVMFKZODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570997 | |

| Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176694-36-3 | |

| Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 4-fluoro-3-(trifluoromethyl)benzoate CAS number

An In-depth Technical Guide to Methyl 4-fluoro-3-(trifluoromethyl)benzoate

Abstract

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and advanced material science. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a strategic building block in drug discovery and development. Detailed protocols and safety information are provided to enable researchers to effectively and safely utilize this versatile reagent in their work.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number 176694-36-3 .[1][2] The strategic placement of electron-withdrawing groups (fluorine and trifluoromethyl) on the phenyl ring makes it a valuable intermediate for introducing these motifs into more complex target molecules.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 176694-36-3 | [1][2] |

| Molecular Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| SMILES | COC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | N/A |

| InChI Key | N/A | N/A |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | N/A | N/A |

| Boiling Point | N/A | N/A |

| Density | N/A | N/A |

The Strategic Importance in Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl (CF₃) groups is a well-established strategy in modern drug design.[4] The CF₃ group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate.[4]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[4]

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This property is critical for drugs targeting the central nervous system.[4]

-

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronic environment of the aromatic ring, influencing pKa and creating favorable electrostatic or hydrogen bonding interactions with target proteins, thereby increasing binding affinity and selectivity.[4]

This compound serves as a readily available scaffold that allows for the introduction of the critical 4-fluoro-3-(trifluoromethyl)phenyl moiety into a wide array of potential therapeutics.

Synthesis and Reaction Pathways

The most direct and common laboratory-scale synthesis of this compound is through the Fischer-Speier esterification of its corresponding carboxylic acid. This method is favored for its operational simplicity and high yields.

General Synthesis Workflow

The synthesis begins with 4-fluoro-3-(trifluoromethyl)benzoic acid, which is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid.

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol: Fischer-Speier Esterification

This protocol describes a self-validating system for the synthesis of the title compound, ensuring high purity and yield.

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (approx. 10-20 volumes).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

-

Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography to yield the pure this compound.

Causality: The use of excess methanol shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle. Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Key Applications and Derivative Synthesis

The primary utility of this compound is as a functionalized building block. The methyl ester group can be readily hydrolyzed back to the carboxylic acid or converted into other functional groups (e.g., amides, hydrazides), while the aromatic ring can undergo further substitution reactions.

Caption: Key reaction pathways for derivative synthesis.

This versatility allows for its incorporation into complex molecular scaffolds, making it a valuable starting material for generating libraries of compounds in high-throughput screening campaigns for drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

-

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[3]

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

-

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure provides a reliable entry point for introducing fluorine and a trifluoromethyl group—moieties known to confer advantageous pharmacokinetic and pharmacodynamic properties. The straightforward synthesis and versatile reactivity of this compound ensure its continued importance in the development of next-generation pharmaceuticals and advanced functional materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 4-(trifluoromethyl)benzoate: A Key Intermediate for Advanced Synthesis and Pharmaceutical Development. Inno Pharmchem. [Link]

-

J. Braz, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-3-(trifluoromethyl)benzoate

Introduction

Methyl 4-fluoro-3-(trifluoromethyl)benzoate is an aromatic ester of significant interest in the fields of pharmaceutical and agrochemical research. Its structure is characterized by a benzene ring substituted with a methyl ester group, a fluorine atom, and a trifluoromethyl (CF₃) group. This unique combination of functional groups imparts distinct electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable building block in the synthesis of complex, biologically active molecules.[1][2] The presence of fluorine and trifluoromethyl moieties is a well-established strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[2] This guide provides a comprehensive overview of the core physical properties of this compound, the methodologies for their determination, and the implications of these properties for its application in research and development.

Molecular and Physicochemical Profile

The fundamental identity and physical characteristics of a chemical compound are the bedrock of its application in any scientific endeavor. These properties dictate its behavior in different environments, its suitability for specific reaction conditions, and its potential interactions in biological systems.[1]

Table 1: Core Identifiers and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | [1][3] |

| CAS Number | 176694-36-3 | [1][3] |

| Molecular Formula | C₉H₆F₄O₂ | [1][3] |

| Molecular Weight | 222.14 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

Detailed Analysis of Physical State

-

-

Expert Insight: The addition of a fluorine atom to the aromatic ring increases the molecular weight and alters the molecule's dipole moment and intermolecular forces. This would be expected to slightly increase both the melting and boiling points compared to its non-fluorinated counterpart. The compound's state as a liquid or low-melting solid at room temperature is consistent with these expectations.[1]

-

-

Density: Similarly, specific density data for this compound is not listed. The analog, Methyl 4-(trifluoromethyl)benzoate, has a density of 1.268 g/mL at 25 °C.[4][5] The incorporation of a heavier fluorine atom in place of a hydrogen atom would logically lead to a slightly higher density for the title compound.

-

Solubility Profile: As an aromatic ester with significant fluorine content, this compound is expected to have low volatility and moderate solubility in common organic solvents such as chloroform, methanol, ethyl acetate, and dichloromethane.[1][4] Its solubility in aqueous media is predicted to be low, a common characteristic of highly fluorinated, lipophilic molecules. This property is critical for its use in organic synthesis, often requiring anhydrous reaction conditions, and for its pharmacokinetic behavior in drug development, where lipophilicity governs membrane permeability.[1]

Logical Framework for Compound Characterization

A systematic workflow is essential to verify the identity and purity of any research chemical. The following diagram illustrates the logical flow from receiving a sample to its validation for use in further experiments.

Caption: Physicochemical Characterization Workflow.

Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on robust and well-executed experimental protocols. The following methods describe self-validating procedures for determining key physical properties.

Protocol 1: Melting Point Determination (Mel-Temp Apparatus)

The melting point provides a quick, reliable indication of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0 °C), whereas impurities lead to a depressed and broadened range.

-

Principle: A small sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Methodology:

-

Sample Preparation: Place a small amount of the compound on a clean, dry watch glass. Tap the open end of a capillary tube into the solid to collect a sample approximately 2-3 mm high.[6]

-

Packing: Drop the capillary tube, sealed-end down, through a long glass tube onto a hard surface. This action compacts the sample tightly at the bottom of the tube.[6][7]

-

Calibration Check (Trustworthiness Step): Before analyzing the unknown, determine the melting point of a known standard (e.g., benzoic acid) to verify the thermometer's accuracy.

-

Approximate Determination: Place the capillary into the Mel-Temp apparatus. Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool significantly.[8]

-

Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[8]

-

Data Recording: Record the temperature (T₁) when the first droplet of liquid appears and the temperature (T₂) when the entire sample becomes a transparent liquid.[7] Report the melting point as the range T₁ - T₂.

-

Protocol 2: Micro Boiling Point Determination

This technique is ideal for determining the boiling point of small quantities of liquid, minimizing waste and enhancing safety.[9][10]

-

Principle: A sample is heated in a small tube containing an inverted capillary. At the boiling point, a rapid and continuous stream of bubbles emerges from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[11]

-

Methodology:

-

Apparatus Setup: Attach a small test tube (e.g., 6 x 50 mm) containing 5-10 drops of the sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.[11]

-

Capillary Insertion: Create a micro boiling stone by taking a melting point capillary tube and sealing one end in a flame. Place this small, sealed capillary tube into the sample, open-end down.[12]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a beaker on a hot plate). Heat the bath gradually.[11][13]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. Continue gentle heating until the stream is rapid and continuous, then turn off the heat.[11]

-

Data Recording: As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11][13] Record this temperature.

-

Protocol 3: Qualitative Solubility Determination

This protocol establishes a compound's general solubility profile, which is crucial for selecting appropriate solvents for reactions, purification, and formulation.

-

Principle: The "like dissolves like" principle is tested by observing the dissolution of a small amount of solute in various solvents of differing polarities.

-

Methodology:

-

Solvent Selection: Prepare a series of labeled test tubes containing 1 mL of various solvents (e.g., Water, Methanol, Dichloromethane, Hexane).

-

Sample Addition: To each test tube, add approximately 10-20 mg of this compound.

-

Mixing: Gently agitate or vortex each tube for 30-60 seconds.

-

Observation: Visually inspect each tube for dissolution. A clear, homogenous solution indicates solubility. Cloudiness, precipitation, or the presence of undissolved solid indicates insolubility or partial solubility.[14]

-

Classification: Classify the compound's solubility in each solvent as "soluble," "partially soluble," or "insoluble."

-

Implications of Physical Properties in Drug Development

The physical properties of a building block like this compound are not merely data points; they are critical predictors of its utility and behavior in the complex process of drug discovery.

Caption: Relationship of Physical Properties to Drug Development.

Conclusion

This compound is a highly functionalized aromatic compound with physical properties that make it an attractive intermediate for synthetic chemistry. Its expected low melting point, moderate boiling point under vacuum, and solubility in organic solvents are characteristic of a versatile building block. The presence of two distinct types of fluorine substituents provides unique handles for both synthetic manipulation and the fine-tuning of biological activity in downstream products. A thorough understanding and rigorous experimental determination of its physical properties, using the protocols outlined herein, are essential first steps for any researcher aiming to leverage its potential in drug discovery and materials science.

References

- ChemBK. (2024). Methyl 4-(trifluoromethyl)benzoate.

- Sigma-Aldrich. (n.d.). Methyl 4-(trifluoromethyl)benzoate 99%.

- University of Alberta. (n.d.). Micro-boiling point measurement.

- Wired Chemist. (n.d.). Determination of Melting Point.

- CymitQuimica. (n.d.). CAS 176694-36-3: this compound.

- chymist.com. (n.d.). Micro Boiling Point Determination.

- Supporting Information. (n.d.).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemtips. (2013). How to Determine Boiling Points on the Microscale.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- University of Alberta. (n.d.). Melting point determination.

- [Source on Qualitative Solubility Rules]. (n.d.).

- PubChem. (n.d.). Methyl 4-(trifluoromethyl)benzoate.

- Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (n.d.). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations.

- Scribd. (n.d.). Micro-Method for Boiling Point Determination.

- The Royal Society of Chemistry. (n.d.).

- Quora. (2019). How would you test for solubility in a compound?.

- Chem-Impex. (n.d.). Methyl 3-(trifluoromethyl)benzoate.

- Sigma-Aldrich. (n.d.). Methyl 4-fluorobenzoate 98%.

- Journal of Chemical Education. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory.

- PubChem. (n.d.). Methyl 4-bromo-3-(trifluoromethyl)benzoate.

- [Source on Melting Point Determination]. (n.d.). Experiment 1 - Melting Points.

- [Source on Melting Point Determination]. (2021). experiment (1)

- Tokyo Chemical Industry. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate.

- Thermo Scientific Chemicals. (n.d.). Methyl 4-(trifluoromethyl)benzoate, 98%.

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- ChemicalBook. (n.d.). Methyl 4-Methyl-3-(trifluoroMethyl)benzoate(116419-94-4) 1 H NMR.

- precisionFDA. (n.d.). METHYL 4-(TRIFLUOROMETHYL)BENZOATE.

- Santa Cruz Biotechnology. (n.d.). Methyl 4-(trifluoromethoxy)benzoate.

- ChemicalBook. (n.d.). This compound | 176694-36-3.

Sources

- 1. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 176694-36-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scribd.com [scribd.com]

- 11. chymist.com [chymist.com]

- 12. chemtips.wordpress.com [chemtips.wordpress.com]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. quora.com [quora.com]

An In-depth Technical Guide to Methyl 4-fluoro-3-(trifluoromethyl)benzoate

Foreword: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated building blocks indispensable tools for the modern chemist. Among these, Methyl 4-fluoro-3-(trifluoromethyl)benzoate stands out as a particularly valuable intermediate. Its trifluoromethyl group and fluorine substituent on the benzene ring offer a unique combination of electronic and steric properties, making it a versatile precursor for a wide range of complex molecular targets. This guide provides a comprehensive overview of its chemical structure, synthesis, and analytical characterization, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this potent chemical entity.

Molecular Structure and Physicochemical Properties

This compound is an aromatic ester with the chemical formula C₉H₆F₄O₂.[1] The molecule consists of a central benzene ring substituted with a methyl ester group (-COOCH₃), a fluorine atom at the 4-position, and a trifluoromethyl group (-CF₃) at the 3-position.

Caption: Chemical structure of this compound.

The presence of both a fluorine atom and a trifluoromethyl group significantly influences the molecule's reactivity and physical properties. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the aromatic ring and the ester functionality. The fluorine atom also contributes to the electronic properties and can serve as a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 176694-36-3 | |

| Molecular Formula | C₉H₆F₄O₂ | |

| Molecular Weight | 222.14 g/mol | |

| Physical Form | Solid | |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid. This reaction is typically carried out in methanol, which serves as both the solvent and the reactant, with a strong acid catalyst such as sulfuric acid.

Synthetic Pathway: Fischer Esterification

The underlying principle of Fischer esterification is the acid-catalyzed nucleophilic acyl substitution reaction between a carboxylic acid and an alcohol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the esterification of similar fluorinated benzoic acids.[1]

Materials:

-

4-Fluoro-3-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq). Add anhydrous methanol to dissolve the starting material (approximately 10-15 mL per gram of acid).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. While stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise.

-

Reflux: After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approximately 65-70 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature and then pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

Analytical Characterization: A Spectroscopic Profile

Due to the limited availability of published experimental spectra for this compound, the following section provides predicted spectroscopic data based on the analysis of its structural isomers and related compounds. This serves as a guide for researchers in confirming the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The 1H, 13C, and 19F NMR spectra will each provide unique and complementary information.

Table 2: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~3.9 | Singlet | - | -COOCH₃ |

| ~7.2-7.4 | Triplet | ~8-9 (Jн-ғ) | H-5 | |

| ~8.1-8.3 | Multiplet | H-2, H-6 | ||

| ¹³C | ~52 | Singlet | - | -COOCH₃ |

| ~115-120 | Doublet | High (Jc-f) | C-5 | |

| ~120-125 | Quartet | High (Jc-f) | -CF₃ | |

| ~125-130 | Quartet of Doublets | C-3 | ||

| ~130-135 | Doublet | C-1 | ||

| ~135-140 | Singlet | C-2, C-6 | ||

| ~160-165 | Doublet | High (Jc-f) | C-4 | |

| ~165 | Singlet | - | -C=O | |

| ¹⁹F | ~-63 | Singlet | - | -CF₃ |

| ~-110 to -115 | Singlet | - | Ar-F |

Note: These are predicted values and may vary from experimental results. The assignments are based on standard chemical shift ranges and the electronic effects of the substituents.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 222. The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 191, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 163.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic absorptions will include C-F stretching vibrations for the trifluoromethyl group (around 1100-1300 cm⁻¹) and the aromatic fluorine (around 1200-1250 cm⁻¹), as well as C-O stretching of the ester.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance the metabolic stability and binding affinity of drug candidates. The fluorine atom and the ester group provide reactive handles for a variety of chemical transformations.

One notable application of related compounds is in the synthesis of herbicides. For example, N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide, a known herbicide, is synthesized from a precursor derived from 4-fluoro-3-trifluoromethylphenol, highlighting the utility of this substitution pattern in agrochemical development.[2]

Caption: Potential synthetic transformations of this compound.

Safety and Handling

Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its unique substitution pattern offers a combination of electronic and steric properties that are highly desirable in the design of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its structure, a reliable and adaptable synthetic protocol, and a predictive analytical profile. By understanding these core technical aspects, researchers can confidently incorporate this versatile intermediate into their synthetic strategies, accelerating the discovery and development of next-generation chemical entities.

References

-

Alachem Co., Ltd. (n.d.). 176694-36-3 | this compound. Retrieved from [Link]

- Google Patents. (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.

Sources

Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A Comprehensive Technical Guide for Advanced Chemical Synthesis

This guide provides an in-depth analysis of Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a fluorinated aromatic ester of significant interest to researchers and professionals in drug development and medicinal chemistry. We will explore its fundamental properties, synthesis, and critical role as a building block in the creation of complex, biologically active molecules.

Introduction: The Strategic Importance of Fluorinated Building Blocks

In modern drug discovery, the incorporation of fluorine-containing functional groups is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The trifluoromethyl (CF₃) group, in particular, is a key moiety used to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] this compound (CAS No. 176694-36-3) is a valuable chemical intermediate that provides a direct pathway to introduce both a fluorine atom and a trifluoromethyl group onto an aromatic scaffold.[2] Its structure makes it a versatile tool for creating diverse chemical libraries for high-throughput screening and for the synthesis of advanced pharmaceutical intermediates.[2]

Physicochemical Properties

This compound is characterized as a colorless to pale yellow liquid or solid.[2] The presence of multiple fluorine atoms contributes to its chemical stability and lipophilicity, which are advantageous properties in organic synthesis and for influencing interactions in biological systems.[2]

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | [4] |

| CAS Number | 176694-36-3 | [3] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Purity | ≥95% | [3] |

| IUPAC Name | This compound | [3] |

| InChI Key | IRYBOHVMFKZODT-UHFFFAOYSA-N | [3] |

| SMILES | COC(=O)c1ccc(F)c(c1)C(F)(F)F | [2] |

Synthesis of this compound

The most direct and industrially scalable method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid. Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, is a standard and effective procedure.

Proposed Synthetic Workflow

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard Fischer esterification procedures and is provided as a guideline.[7][8]

Materials:

-

4-fluoro-3-(trifluoromethyl)benzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-(trifluoromethyl)benzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq.) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) for a period of 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting carboxylic acid.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution should be exercised due to potential CO₂ evolution.

-

Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Spectroscopic Analysis

While a certificate of analysis for commercially available this compound indicates that the ¹H NMR spectrum is consistent with its structure, the detailed spectral data is not publicly available.[6] Based on the molecular structure, the following characteristic signals would be anticipated:

-

¹H NMR: A singlet corresponding to the methyl ester protons (-OCH₃) would be expected, typically in the range of 3.8-4.0 ppm. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (7.0-8.5 ppm) due to coupling between the protons and with the fluorine atom.

-

¹³C NMR: Signals for the ester carbonyl carbon (~165 ppm), the methyl carbon (~52 ppm), and aromatic carbons would be present. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: Two distinct signals would be expected: one for the single fluorine atom on the aromatic ring and another for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 222.14.

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable building block for the synthesis of active pharmaceutical ingredients (APIs).[9] The strategic placement of the fluoro and trifluoromethyl groups allows for the fine-tuning of a drug candidate's properties.

While specific examples of marketed drugs synthesized directly from this compound are not readily found in the surveyed literature, its precursor, 4-fluoro-3-(trifluoromethyl)benzoic acid, and related structures are utilized in the synthesis of various biologically active compounds. For instance, related fluorinated benzoic acids are intermediates in the synthesis of potassium channel openers for treating epilepsy and have been incorporated into antitubercular agents.[9]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. A Safety Data Sheet (SDS) provides the following hazard information.[3]

| Hazard Category | GHS Classification |

| Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a cool, dry place away from incompatible materials. The recommended storage temperature is in a refrigerator.[3]

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of fluoro and trifluoromethyl substituents on a benzoate core offers chemists a powerful tool for synthesizing novel compounds with potentially enhanced pharmacological profiles. While detailed physical and spectroscopic data are not widely published, its synthesis via standard esterification of the corresponding carboxylic acid is a logical and feasible approach. As with all laboratory chemicals, proper safety precautions must be followed during its handling and use.

References

-

ChemBK. (2024). Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Lab 5 Procedure Esterification. Retrieved from [Link]

- Shen, D., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Organic Letters, 20(11), 3255-3258.

-

African Rock Art. (n.d.). 3-Fluoro-4-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Fischer Esterification. Retrieved from [Link]

- Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(24), 16712-16723.

- Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.

-

J. Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. rsc.org [rsc.org]

- 3. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 4-(三氟甲基)苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. personal.tcu.edu [personal.tcu.edu]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. ossila.com [ossila.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for Methyl 4-fluoro-3-(trifluoromethyl)benzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling considerations for Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a fluorinated aromatic ester of increasing interest in synthetic and medicinal chemistry.[1][2] As a Senior Application Scientist, the following content is synthesized from available safety data for structurally analogous compounds to provide a robust framework for risk assessment and experimental design in the absence of a dedicated, comprehensive Safety Data Sheet (SDS) for this specific molecule. The principles of causality and self-validating protocols are emphasized to ensure the highest standards of laboratory safety.

Section 1: Compound Identification and Hazard Classification

This compound is an aromatic ester featuring both a fluorine atom and a trifluoromethyl group on the benzene ring.[1] These electron-withdrawing groups significantly influence the molecule's reactivity, stability, and potential biological activity, making it a valuable intermediate.[1][2] While specific toxicological data for this exact compound is not extensively documented, a composite hazard profile can be constructed based on its structural motifs and data from closely related analogs.

Physicochemical Data Summary

Quantitative data for this compound and its close structural analogs are summarized below. This comparative table is essential for understanding its likely physical state, volatility, and solubility, which are critical inputs for engineering controls and spill response planning.

| Property | This compound | Methyl 4-(trifluoromethyl)benzoate (Analog) | Methyl 3-(trifluoromethyl)benzoate (Analog) |

| CAS Number | 176694-36-3[3] | 2967-66-0[4][5][6] | 2557-13-3[7] |

| Molecular Formula | C₉H₆F₄O₂[1] | C₉H₇F₃O₂[4][6][8] | C₉H₇F₃O₂[7][9] |

| Molecular Weight | 222.14 g/mol [1] | 204.15 g/mol [5][6][8] | 204.15 g/mol [7] |

| Appearance | Colorless to pale yellow liquid or solid[1] | Clear liquid[4] | Not Available |

| Melting Point | Not Available | 13-14 °C[5] | Not Available |

| Boiling Point | Not Available | 94-95 °C at 21 mmHg[5] | Not Available |

| Density | Not Available | 1.268 g/mL at 25 °C[5] | Not Available |

| Flash Point | Not Available | 82 °C (179.6 °F) - closed cup[4] | Not Available |

GHS Hazard Classification (Inferred)

Based on the GHS classifications of analogous compounds like Methyl 4-(trifluoromethyl)benzoate and Methyl 3-(trifluoromethyl)benzoate, the following hazards are anticipated.[6][7] This classification should be considered provisional and handled with the appropriate level of caution until specific data becomes available.

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[6][10][11]

-

Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[6][10][11]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[6][10][11]

-

Flammable Liquids: Category 4. Combustible liquid.[10]

Hazard Pictogram:

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount. The causality is clear: preventing contact and inhalation is the most effective way to mitigate the risks identified in Section 1.

Engineering Controls

-

Ventilation: All manipulations should be performed in a well-ventilated area.[9] A certified chemical fume hood is mandatory when handling quantities that could generate significant vapors or aerosols.[12]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of any potential exposure.[13]

Personal Protective Equipment (PPE)

The selection of PPE is a critical control point. The equipment must be chosen based on the potential for direct contact and its resistance to halogenated organic compounds.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[12][13] Standard safety glasses do not provide adequate protection against splashes.

-

Skin Protection:

-

Respiratory Protection: In cases of insufficient ventilation or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[13]

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[9][12]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[9]

-

Contaminated work clothing should be laundered separately before reuse.[9]

Section 3: Safe Handling, Storage, and Emergency Protocols

A self-validating safety system relies on well-defined protocols that are consistently followed.

Handling and Storage Workflow

The following diagram illustrates the logical flow for safe handling and storage, minimizing exposure risks at each step.

Caption: Logical workflow for handling and storing this compound.

-

Handling: Avoid all personal contact, including inhalation of vapors or mists.[9] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[9] Keep the container tightly sealed when not in use.[9][10]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and strong oxidizing agents.[4][10] The storage area should be secured.[10][13]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10][13] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[10][11][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10][13] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][13] |

Spill and Fire Response

-

Spill Response: In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[4][9] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[4][9][10] Do not allow the chemical to enter drains.[12]

-

Fire-Fighting Measures: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[13] Water spray can be used to cool containers.[13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10] Thermal decomposition may produce hazardous substances like carbon oxides and hydrogen fluoride.[10][13]

Section 4: Stability, Reactivity, and Disposal

Understanding the chemical's stability and reactivity is fundamental to preventing hazardous reactions.

Chemical Stability and Reactivity

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, and reducing agents.[10]

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic fumes of carbon monoxide, carbon dioxide, and hydrogen fluoride.[10][13]

Waste Disposal Protocol

The disposal of chemical waste must be conducted in a manner that ensures safety and environmental compliance.

Caption: A systematic approach to the disposal of halogenated chemical waste.

-

Procedure: All waste material must be disposed of in accordance with local, state, and federal regulations.[10][14] Contact a licensed professional waste disposal service to dispose of this material.[12] Do not dispose of the material as unused product into drains or the environment.[12]

Section 5: Toxicological Information (Inferred)

While no specific toxicological studies for this compound were found, the following effects are inferred from its hazard classification and data on analogous compounds. The chemical, physical, and toxicological properties have not been thoroughly investigated.[10][12]

-

Acute Effects: Harmful if swallowed.[12] Causes irritation to the skin, eyes, and respiratory system.[5][10][12] Symptoms of overexposure may include headache, dizziness, and nausea.[10]

-

Chronic Effects: Long-term exposure effects are not known. No components of similar products are listed as carcinogens by IARC, ACGIH, or NTP.[12]

References

- 4-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid - Synquest Labs. (n.d.).

- Methyl 3-(trifluoromethyl)benzoate - Apollo Scientific. (2023, July 5).

- Safety Data Sheet - Angene Chemical. (2024, November 1).

- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).

- SAFETY DATA SHEET - Fisher Scientific. (2024, March 31).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 26).

- Methyl 4-(trifluoromethyl)benzoate - ChemBK. (2024, April 9).

- CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… - CymitQuimica. (n.d.).

-

Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

-

Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET - TCI Chemicals. (2025, January 15).

- Safety Data Sheet - CymitQuimica. (2024, December 19).

-

METHYL 4-(TRIFLUOROMETHYL)BENZOATE - precisionFDA. (n.d.). Retrieved from [Link]

Sources

- 1. CAS 176694-36-3: methyl 4-fluoro-3-(trifluoromethyl)benzoa… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 176694-36-3 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. tcichemicals.com [tcichemicals.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-fluoro-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a key building block in modern medicinal chemistry, presents both significant opportunities for novel molecular design and specific safety challenges inherent to its fluorinated aromatic structure. This guide, developed from the perspective of a Senior Application Scientist, moves beyond a simple recitation of safety data. It provides a comprehensive framework for understanding and managing the risks associated with this compound, ensuring both personal safety and the integrity of your research. The principles and protocols outlined herein are designed to be self-validating, grounded in the physicochemical properties of the molecule and established best practices for handling fluorinated intermediates.

The Compound Profile: Understanding Inherent Risks

This compound (CAS RN: 176694-36-3) is an aromatic ester. Its structure, featuring a fluorine atom and a trifluoromethyl group, contributes to its utility in modifying the electronic and lipophilic properties of target molecules, often enhancing metabolic stability and binding affinity.[1][2] However, these same features necessitate a rigorous approach to safety.

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₄O₂ | [3] |

| Molecular Weight | 222.14 g/mol | [3] |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator |

The solid nature of this compound at room temperature can mitigate some risks associated with volatile liquids, but the potential for dust formation during handling introduces inhalation hazards that must be addressed.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the primary risks.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Hazard Statements (H-Statements):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

These classifications are consistent with those of structurally similar fluorinated aromatic esters, which are known to be irritants to the skin, eyes, and respiratory system.[4][5][6]

The Core of Safety: A Multi-Layered Protocol

A robust safety protocol is not a single action but a series of integrated steps, from preparation to disposal. The following workflow is designed to minimize exposure at every stage.

Step-by-Step Experimental Protocol for Safe Handling

This protocol outlines the critical steps for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

- Causality: The primary principle is to establish a controlled environment that minimizes the possibility of accidental exposure before the chemical is handled.

- 1.1. Documentation Review: Before beginning any work, thoroughly review this guide, the most current Safety Data Sheet (SDS), and the specific Standard Operating Procedure (SOP) for your experiment.[7]

- 1.2. Engineering Controls: All manipulations of the solid compound must be performed within a certified chemical fume hood to control inhalation exposure.[7] Ensure the sash is at the appropriate height and the airflow monitor is functioning correctly.

- 1.3. Personal Protective Equipment (PPE): The minimum required PPE includes:

- Eye Protection: Chemical splash goggles and a face shield.[7]

- Hand Protection: Nitrile gloves. For extended handling or when solvents are present, consider double-gloving or using a more robust glove material. Always inspect gloves for integrity before use.[7]

- Body Protection: A flame-resistant laboratory coat.[7]

2. Handling and Experimentation:

- Causality: The goal during active handling is to prevent the generation of dust and to contain the compound within the experimental apparatus.

- 2.1. Weighing: When weighing the solid, use a weigh boat or creased weighing paper within the fume hood. Avoid creating puffs of air that could aerosolize the powder.

- 2.2. Transfer: Use a powder funnel to transfer the solid into a reaction vessel. This minimizes the risk of spillage and dust generation.

- 2.3. Reaction Setup: All reactions should be conducted in a closed or well-contained apparatus within the fume hood.

3. Cleanup and Waste Disposal:

- Causality: Proper decontamination and waste segregation are critical to prevent delayed exposures and ensure environmental responsibility.

- 3.1. Decontamination: All glassware that has come into contact with the compound should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood. This rinse solvent must be collected as hazardous waste.

- 3.2. Waste Disposal: Dispose of all solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (rinse solvents, reaction mixtures) in a clearly labeled, sealed container for halogenated organic waste.[5] Consult your institution's environmental health and safety office for specific disposal procedures.

- 3.3. Final Steps: After completing the cleanup, carefully remove your PPE, disposing of single-use items in the appropriate waste stream. Wash your hands and forearms thoroughly with soap and water.[8]

Emergency Response: Preparedness and Action

Preparedness is key to mitigating the harm from an accidental exposure or spill.

First-Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. If irritation persists, seek medical attention.[6][7]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][9]

-

Inhalation: Move the affected person to an area with fresh air. If they are having difficulty breathing, keep them at rest in a position comfortable for breathing. Seek medical attention if symptoms persist or worsen.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response

-

Small Spills: For small spills of the solid, ensure proper PPE is worn. Gently sweep up the material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent and paper towels, collecting all materials for disposal.[7]

-

Large Spills: Evacuate the immediate area and alert colleagues. Contact your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[7]

Toxicological Insights and Long-Term Considerations

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bond.[10] This stability is a key reason for its use in drug design, as it can block metabolic pathways.[1] However, it is crucial to remember that while the -CF₃ group itself is generally considered inert, the overall toxicology of the molecule is determined by its complete structure. The acute hazards of this compound are primarily irritation and potential harm upon ingestion or inhalation. As with many fluorinated organic compounds, comprehensive long-term toxicological data is not always available. Therefore, the guiding principle must be the precautionary principle : minimize exposure to as low as reasonably achievable.

Conclusion

This compound is a valuable tool for the medicinal chemist, but its effective use is contingent upon a deep respect for its potential hazards. By integrating an understanding of its chemical properties with rigorous, multi-layered safety protocols, researchers can confidently and safely leverage this compound to advance the frontiers of drug discovery. This guide serves as a foundational document, but it must be supplemented by site-specific training, adherence to institutional safety policies, and a continuous commitment to a culture of safety in the laboratory.

References

- Angene Chemical.

-

Alachem Co., Ltd. 176694-36-3 | this compound. [Link]

-

PubChem. Methyl 3-(trifluoromethyl)benzoate. [Link]

-

Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? : r/chemistry. (2023-05-27). [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). [Link]

-

Purdue University. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry. [Link]

- Combi-Blocks.

-

BIOFOUNT. 176694-36-3|4-氟-3-三氟甲基苯甲酸甲酯. [Link]

- Thermo Fisher Scientific.

- Fisher Scientific.

-

ResearchGate. Metabolism and Toxicity of Fluorine Compounds. (2025-08-06). [Link]

-

ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022-02-01). [Link]

- OUCI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Thermo Fisher Scientific.

-

NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. [Link]

-

Environmental Science: Processes & Impacts (RSC Publishing). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. (2025-05-06). [Link]

-

NIOSH - CDC. Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 176694-36-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. angenechemical.com [angenechemical.com]

- 10. reddit.com [reddit.com]

The Solubility Profile of Methyl 4-fluoro-3-(trifluoromethyl)benzoate: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 4-fluoro-3-(trifluoromethyl)benzoate, a compound of interest in pharmaceutical research and development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes theoretical principles of solubility, relevant physicochemical properties of structurally analogous compounds, and detailed, field-proven experimental protocols for determining solubility. By understanding the molecular characteristics that govern the solubility of this fluorinated benzoate derivative, researchers can make informed decisions in formulation development, reaction chemistry, and purification processes. This guide is intended to serve as a practical resource for scientists and drug development professionals, enabling them to predict, measure, and modulate the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in solution to be absorbed and reach its target in the body.[1] Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure.[2] this compound, a halogenated aromatic compound, presents a unique set of solubility challenges and opportunities due to the presence of multiple functional groups that influence its polarity and intermolecular interactions. Understanding its solubility in a range of organic solvents is paramount for processes such as:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization and chromatography.

-

Formulation: Developing stable and effective dosage forms.[1]

-

Drug Delivery: Optimizing dissolution and absorption characteristics.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide data on related molecules as a predictive tool, and offer detailed experimental workflows for its precise measurement.

Molecular Structure and Theoretical Solubility Considerations

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The molecular structure of this compound dictates its physicochemical properties and, consequently, its solubility profile.

Key Structural Features:

-

Aromatic Ring: The benzene ring is generally nonpolar and contributes to solubility in nonpolar aromatic solvents like toluene and benzene.

-

Ester Group (-COOCH₃): The methyl ester group introduces polarity and the potential for dipole-dipole interactions and weak hydrogen bonding with protic solvents.

-

Fluorine Atom (-F): The highly electronegative fluorine atom attached to the aromatic ring increases the molecule's polarity.

-

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and contributes to the molecule's overall polarity. However, highly fluorinated compounds can exhibit both hydrophobic and lipophobic characteristics.[3]

Based on these features, it can be predicted that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., alcohols), and lower solubility in nonpolar solvents (e.g., hexane).

Physicochemical Properties of Structurally Related Compounds

Table 1: Physicochemical Properties of Analogous Benzoate Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Methyl 4-(trifluoromethyl)benzoate | 2967-66-0 | C₉H₇F₃O₂ | 204.15 | 94-95 / 21 mmHg[4] | 1.268[4] |

| Methyl 4-fluorobenzoate | 403-33-8 | C₈H₇FO₂ | 154.14 | 90-92 / 20 mmHg[5] | 1.192[5] |

The data in Table 1 suggests that these related fluorinated benzoates are liquids at room temperature with densities greater than water. The presence of the trifluoromethyl group in Methyl 4-(trifluoromethyl)benzoate significantly increases its molecular weight and density compared to Methyl 4-fluorobenzoate. These properties will influence the choice of analytical techniques for solubility determination.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The choice of method often depends on the properties of the compound, the solvent, and the required throughput. The saturation shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its reliability.[6]

Saturation Shake-Flask Method: A Step-by-Step Protocol

This method measures the equilibrium solubility of a compound in a given solvent.[6]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the mixtures at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.

-

Alternatively, centrifuge the vials to accelerate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dilute the filtered sample with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining the concentration of the dissolved solute.[6]

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Calibration Curve Generation:

-

Inject the standard solutions into the HPLC system and record the peak area or height for each concentration.

-

Plot a calibration curve of peak area/height versus concentration.

-

-

Sample Analysis:

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area/height to the calibration curve.

-

-

Solubility Calculation:

-

Calculate the original solubility of the compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

-

Alternative Method: Gravimetric Analysis

For a rapid and straightforward determination, particularly in volatile organic solvents, a gravimetric method can be employed.[7]

Methodology:

-

Preparation of Saturated Solution: Prepare the saturated solution as described in the shake-flask method.

-

Aliquot Collection: Carefully transfer a precise volume of the clear, saturated supernatant to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause the solute to decompose.

-

Weighing: Weigh the container with the dried residue.

-

Solubility Calculation: The solubility is calculated by dividing the mass of the residue by the volume of the aliquot taken.

Predictive Models for Solubility

In the absence of experimental data, computational models can provide valuable estimations of solubility. These models range from traditional approaches based on solubility parameters to more complex machine learning algorithms.

-

Hansen and Hildebrand Solubility Parameters: These models use empirical parameters to quantify the cohesive energy density of a solute and a solvent. Molecules with similar solubility parameters are more likely to be miscible.[8]

-

Machine Learning and GCNN Models: Modern approaches utilize machine learning algorithms, such as graph convolutional neural networks (GCNN), to predict solubility based on molecular structures.[9] These data-driven methods can capture complex solute-solvent interactions.[9][10]

While these predictive models are powerful tools for initial screening, experimental verification remains essential for accurate solubility determination.

Conclusion

While direct quantitative solubility data for this compound is not widely published, a comprehensive understanding of its solubility profile can be achieved through a combination of theoretical analysis, examination of analogous compounds, and rigorous experimental determination. This technical guide provides researchers with the foundational knowledge and practical protocols necessary to investigate and modulate the solubility of this and other challenging compounds in drug discovery and development. The application of the detailed experimental workflows will empower scientists to generate the critical data needed to advance their research and development programs.

References

-

ChemBK. Methyl 4-(trifluoromethyl)benzoate. (2024). Retrieved from [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2023). Retrieved from [Link]

-

PubChem. Methyl 4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

ACS Publications. Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. (2016). Retrieved from [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2012). Retrieved from [Link]

-

Ovid. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. (2005). Retrieved from [Link]

-

arXiv. Predicting the solubility of given molecules remains crucial in the pharmaceutical industry. (2024). Retrieved from [Link]

-

Royal Society of Chemistry. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. (2023). Retrieved from [Link]

-

National Institutes of Health. Analysis of Laboratory-Evolved Flavin-Dependent Halogenases Affords a Computational Model for Predicting Halogenase Site Selectivity. (2018). Retrieved from [Link]

-

Slideshare. Solubility & Method for determination of solubility. (2017). Retrieved from [Link]

-

Rowan Scientific. The Evolution of Solubility Prediction Methods. (2025). Retrieved from [Link]

-

PubChem. Methyl 3-fluoro-4-(trifluoromethyl)benzoate. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Well-Defined Binary and Ternary Organic Solvent Mixtures. (2013). Retrieved from [Link]

-

SciSpace. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. (2017). Retrieved from [Link]

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. (2004). Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl 4-fluorobenzoate 98 403-33-8 [sigmaaldrich.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ovid.com [ovid.com]

- 8. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 9. arxiv.org [arxiv.org]

- 10. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of Methyl 4-fluoro-3-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist